2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one belongs to the pyrazoline class of heterocyclic molecules, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoline derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This specific compound features a 4-bromophenyl group at position 3, a 4-methoxyphenyl group at position 5, and a benzylsulfanyl substituent on the ethanone moiety. These substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2S/c1-30-22-13-9-20(10-14-22)24-15-23(19-7-11-21(26)12-8-19)27-28(24)25(29)17-31-16-18-5-3-2-4-6-18/h2-14,24H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPIXOBTYFETOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step involves the reaction of the pyrazole intermediate with benzylthiol in the presence of a suitable catalyst.
Bromination and methoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
Biological Applications
The biological activities of this compound are under active investigation, with preliminary studies suggesting several promising applications:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, making them candidates for further research in treating infections.
- Anti-inflammatory Effects : The presence of methoxy and bromine substituents may enhance anti-inflammatory activity, as seen in related compounds.
- Anticancer Potential : Preliminary data indicate that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Recent studies have explored the pharmacological applications of pyrazole derivatives:
- Antitumor Activity : Research into structurally related compounds has revealed significant antitumor activity against various cancer cell lines. For instance, 3-(4-bromophenyl)-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole has shown promise in preclinical models .
- Mechanistic Studies : Investigations into the mechanisms of action for similar pyrazole derivatives indicate that they may interact with specific biological pathways involved in inflammation and tumorigenesis .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have highlighted how variations in substituents affect biological activity, guiding future synthetic efforts to optimize efficacy .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromophenyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding. Pathways involved in its action include the inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Additions : Thiazole () or benzoxazole () substituents introduce rigid planar structures, contrasting with the flexible benzylsulfanyl group in the target compound.
- Thermal Stability : Melting points for pyrazolines range widely (e.g., 141–195°C in ), suggesting substituent-dependent crystallinity.
Enzyme Inhibition
- MAO-B Inhibition: Compound D03 (a pyrazoline with a diethylamino-butyl chain) exhibits MAO-B inhibitory activity (IC₅₀ = 20.34 μM), attributed to its extended alkylamine moiety . The target compound’s benzylsulfanyl group may lack similar basicity but could engage in hydrophobic interactions.
- Carbonic Anhydrase Inhibition : Benzenesulfonamide-pyrazoline hybrids () show carbonic anhydrase inhibition, suggesting that sulfonamide/sulfanyl groups enhance targeting of enzyme active sites.
Antimicrobial and Antitubercular Activity
- Antitubercular Agents : Pyrazoline-benzoxazole hybrids (e.g., compound 9e in ) demonstrate potent antitubercular activity, with methoxyphenyl groups enhancing membrane permeability .
- Antimicrobial Activity : Indole-pyrazoline derivatives () inhibit Staphylococcus and Escherichia coli, with electron-donating groups (e.g., 4-OMe in compound 5b) improving efficacy. The target compound’s 4-bromo and 4-OMe substituents may similarly modulate antimicrobial potency.
Biological Activity
2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic molecule featuring a unique structure that includes a benzylsulfanyl group and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20BrN2O2S |
| Molecular Weight | 422.35 g/mol |
The presence of functional groups such as bromine and methoxy enhances its chemical reactivity and biological interactions, making it a subject of interest for various therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study highlighted that related pyrazole derivatives demonstrated potent antibacterial properties, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been documented to reduce inflammation through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Preliminary studies suggest that the specific structural features of this compound may enhance its ability to modulate inflammatory responses .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. The structural characteristics of this compound suggest it may interact with cancer cell signaling pathways. For example, compounds with similar moieties have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess significant anticancer activity .
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. Molecular docking studies could provide insights into its binding affinities and potential inhibitory effects on target proteins .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The study found that a derivative closely related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Study on Anti-inflammatory Effects
In another study focusing on analgesic activity, compounds derived from similar structural frameworks were tested using the writhing test and hot plate test in mice. The results indicated that certain derivatives significantly reduced pain responses compared to control groups, suggesting promising anti-inflammatory properties for this compound .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, and how is its purity validated?
- Methodology : The compound is typically synthesized via a Claisen-Schmidt condensation between substituted chalcones and hydrazine derivatives. For example, α,β-unsaturated ketones are reacted with hydrazine hydrate under reflux in ethanol to form the pyrazoline core . Purity is validated using HPLC (≥95% purity threshold) and melting point analysis. Structural confirmation relies on H/C NMR and FT-IR spectroscopy to verify functional groups (e.g., C=O at ~1650 cm, S–C stretching at ~650 cm) .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection parameters include a temperature of 100 K to minimize thermal motion artifacts. SHELXL (via the SHELX suite) is used for structure solution and refinement, with R-factors typically <0.05 for high-quality datasets. Hydrogen atoms are positioned geometrically and refined isotropically .
Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrazoline core?
- Methodology :
- NMR : H NMR identifies proton environments (e.g., pyrazoline C-H as a triplet at δ 3.2–3.5 ppm; methoxy protons as a singlet at δ ~3.8 ppm) .
- UV-Vis : Solvatochromic shifts in polar solvents (e.g., DMSO λ ~356 nm) reveal π→π* transitions influenced by electron-donating groups (e.g., 4-methoxyphenyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 467.04 for CHBrNOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic properties)?
- Methodology :
- DFT Calculations : Optimize the geometry using B3LYP/6-311++G(d,p) and compare computed bond lengths/angles with SCXRD data. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···Br contacts) to explain deviations in experimental vs. theoretical van der Waals radii .
Q. What strategies optimize the compound’s biological activity while minimizing synthetic byproducts?
- Methodology :
- SAR Studies : Modify the benzylsulfanyl group to enhance lipophilicity (logP >3.5) for membrane permeability. Replace 4-bromophenyl with electron-withdrawing groups (e.g., –NO) to test antimicrobial potency .
- Green Chemistry : Use microwave-assisted synthesis (100°C, 20 min) to reduce reaction time and improve yield (>75%) compared to conventional reflux (6–8 hr, 60% yield) .
Q. How can twinned or low-resolution crystallographic data be handled during refinement?
- Methodology :
- Twinning Detection : Use PLATON to identify twin laws (e.g., twofold rotation about [100]). Refinement in SHELXL with the TWIN/BASF commands accounts for twin fractions .
- Data Truncation : For low-resolution data (d >0.8 Å), apply anisotropic displacement parameters (ADPs) only to heavy atoms (Br, S) to avoid overfitting .
Q. What experimental design principles apply to photophysical studies in varying solvent polarities?
- Methodology :
- Solvent Selection : Use a Kamlet-Taft solvent series (e.g., cyclohexane, ethanol, DMSO) to correlate Stokes shifts with polarity parameters (π*).
- Quantum Yield Calculation : Measure fluorescence lifetime (τ) via time-correlated single-photon counting (TCSPC) and calculate Φ using [Ru(bpy)] as a standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
